

3-Cyclobutylpyrrolidine: Technical Specifications & Application Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Cyclobutylpyrrolidine

CAS No.: 1337336-36-3

Cat. No.: B3377570

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Abstract

3-Cyclobutylpyrrolidine (CAS: 1955515-83-9 as HCl salt) represents a high-value saturated heterocyclic building block in modern medicinal chemistry.^{[1][2][3]} Characterized by the fusion of a strained four-membered cyclobutyl ring onto a flexible five-membered pyrrolidine core, this scaffold offers unique physicochemical properties—specifically, defined vectors for substituent display and modulation of lipophilicity without the aromatic liability of phenyl rings. This technical guide provides a comprehensive analysis of its chemical identity, synthetic methodologies, and strategic application in drug discovery, serving as a definitive reference for synthetic and medicinal chemists.

Part 1: Chemical Identity & Specifications

Core Identifiers

The compound is most frequently encountered and stable as its hydrochloride salt. Researchers must distinguish between the free base and the salt forms for accurate stoichiometric calculations in synthesis.

Parameter	Specification
Chemical Name	3-Cyclobutylpyrrolidine
CAS Number (HCl Salt)	1955515-83-9
CAS Number (Free Base)	Not widely listed; refer to CID 22624476
Molecular Formula	C ₈ H ₁₅ N (Free Base) / C ₈ H ₁₆ ClN (HCl Salt)
Molecular Weight	125.21 g/mol (Free Base) / 161.67 g/mol (HCl Salt)
SMILES	C1CC(C1)C2CCNC2
InChI Key	DSLWAYIYWZYURE-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid (HCl salt)

Physicochemical Profile (Predicted)

Note: Experimental values for this specific analog are sparse in open literature. Data below are high-confidence predictions based on structure-activity relationship (SAR) models of homologous 3-alkyl pyrrolidines.

- LogP (Octanol/Water): ~1.8 – 2.2 (Lipophilic amine)
- pKa (Conjugate Acid): ~10.5 (Typical secondary amine)
- Topological Polar Surface Area (TPSA): 12.03 Å²
- Rotatable Bonds: 1 (C3-Cyclobutyl bond)
- sp³ Fraction: 1.00 (Fully saturated)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of **3-cyclobutylpyrrolidine** challenges the chemist to install a bulky, sp³-hybridized cyclobutyl group onto the pyrrolidine ring without inducing ring opening or isomerization. Two primary routes are recommended: Convergent [3+2] Cycloaddition (Route A) and Late-Stage Cross-Coupling (Route B).

Route A: [3+2] Cycloaddition (Convergent)

This method is preferred for constructing the pyrrolidine ring de novo, allowing for the introduction of the cyclobutyl moiety early in the synthesis via vinylcyclobutane.

Mechanism: The reaction involves the generation of a non-stabilized azomethine ylide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (or glycine derivatives) which undergoes a 1,3-dipolar cycloaddition with vinylcyclobutane.

Protocol Overview:

- Precursor Preparation: Vinylcyclobutane is dissolved in DCM.
- Ylide Generation: Add N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine and a catalytic amount of TFA (Trifluoroacetic acid).
- Cyclization: The mixture is stirred at 0°C to RT. The in situ generated azomethine ylide traps the alkene.
- Deprotection: The resulting N-benzyl-**3-cyclobutylpyrrolidine** is hydrogenated (Pd/C, H₂, MeOH) to yield the free amine.

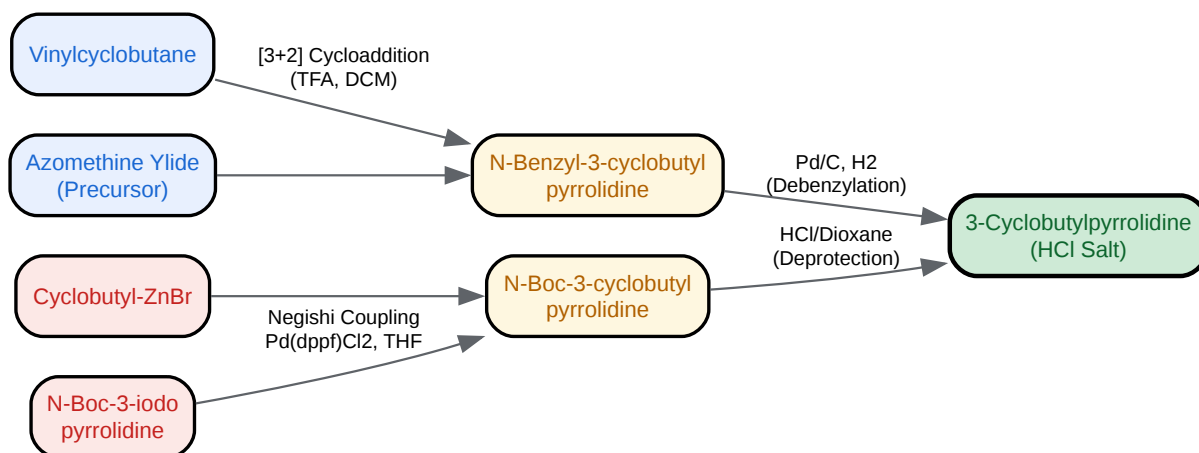
Route B: Negishi Cross-Coupling (Modular)

Ideal for parallel medicinal chemistry where the pyrrolidine core is already present (e.g., N-Boc-3-iodopyrrolidine).

Protocol Overview:

- Reagents: tert-Butyl 3-iodopyrrolidine-1-carboxylate, Cyclobutylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂.
- Conditions: Reaction performed in anhydrous THF at 60°C under Argon.
- Workup: Quench with NH₄Cl, extract with EtOAc.
- Deprotection: Standard Boc-removal using 4M HCl in Dioxane yields the target HCl salt.

Visualization: Synthetic Pathways



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Caption: Figure 1. Dual synthetic strategies accessing **3-cyclobutylpyrrolidine** via Cycloaddition (Route A) and Negishi Coupling (Route B).

Part 3: Medicinal Chemistry Applications[5] Bioisosterism & Design Rationale

3-Cyclobutylpyrrolidine is a strategic scaffold used to optimize Drug-Like Properties (DLP).

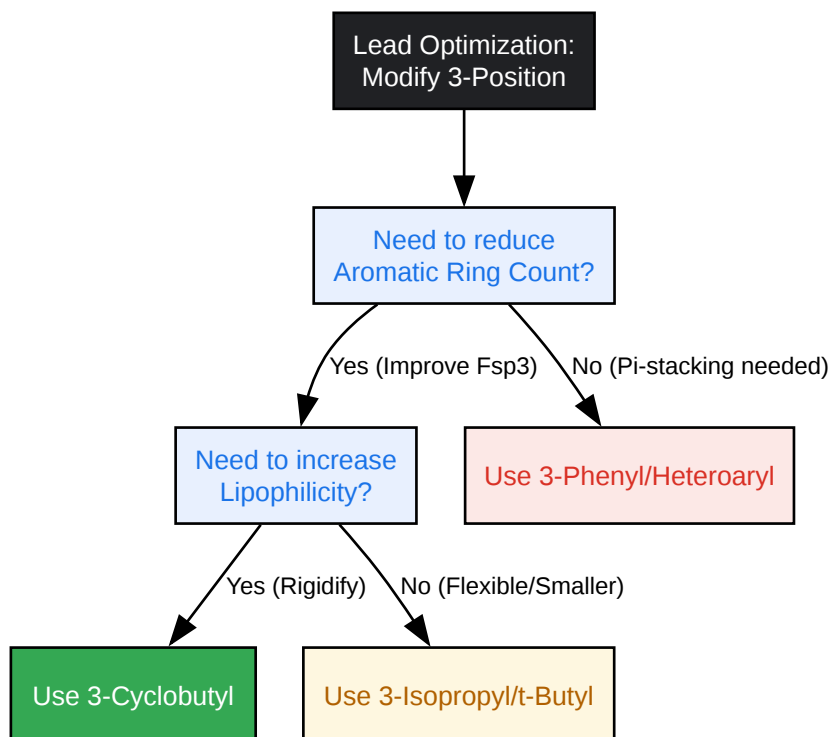
- **Lipophilicity Modulation:** The cyclobutyl group adds significant lipophilicity (LogP increase ~1.0 vs. methyl) without the planar stackability of a phenyl ring. This is crucial for tuning permeability in CNS targets.
- **Conformational Restriction:** Unlike a sec-butyl or isobutyl group, the cyclobutyl ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty upon binding to a protein pocket.
- **Metabolic Stability:** The cyclobutyl ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidation at terminal positions. However, researchers must monitor for potential ring-opening oxidation (though less common than cyclopropyl).

Strategic Decision Matrix

When should a medicinal chemist deploy this scaffold?

Feature	3-Cyclobutylpyrrolidine Advantage	vs. 3-Phenylpyrrolidine	vs. 3-Isopropylpyrrolidine
3D Shape	Puckered, non-planar	Flat, aromatic	Flexible, rotating
Solubility	Moderate	Low	High
Metabolic Risk	Low (C-H oxidation only)	High (Aromatic hydroxylation)	Moderate (Methyl oxidation)
Target Class	GPCRs (H3, 5-HT), Kinases	Kinases (ATP site)	General

Visualization: Scaffold Selection Logic



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Caption: Figure 2. Decision logic for selecting the **3-cyclobutylpyrrolidine** motif during Lead Optimization.

Part 4: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Hygroscopic. Store the HCl salt in a desiccator at room temperature or 4°C.
- Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
- Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

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